molecular formula C16H15NO2S B1420758 5-(2-(phenylsulfonyl)ethyl)-1H-indole CAS No. 1225327-16-1

5-(2-(phenylsulfonyl)ethyl)-1H-indole

Cat. No. B1420758
M. Wt: 285.4 g/mol
InChI Key: FRWWPACTWAVMMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-(2-(phenylsulfonyl)ethyl)-1H-indole involves commercially viable methods . The synthesis process could involve the use of 2-chloromethyl-4-phenylsulfonylmethyl-5-nitroimidazole intermediate, prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .


Molecular Structure Analysis

The molecular structure of 5-(2-(phenylsulfonyl)ethyl)-1H-indole consists of a phenylsulfonyl group attached to an ethyl group, which is further connected to an indole ring.

Scientific Research Applications

  • Functionalized Quinoline Motifs

    • Application : Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
    • Method : Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Results : The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
  • Photocatalytic Synthesis of Ester Derivatives

    • Application : Esters and their derivatives are distributed widely in natural products, pharmaceuticals, fine chemicals and other fields .
    • Method : The reaction mechanisms involve mainly single electron transfer, energy transfer or other radical procedures .
    • Results : More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .
  • 2-Chloromethyl-4-Phenylsulfonylmethyl-5-Nitroimidazole

    • Application : This compound is prepared by the vicarious nucleophilic substitution of hydrogen (VNS) reaction .
    • Method : A N-tosylbenzylimine moiety is selectively introduced at position 2 without reducing the sulfone at position 4 .
    • Results : This leads to the formation of N-[1-(2-chlorophenyl)-2-{1 .

Future Directions

The future directions for the study of 5-(2-(phenylsulfonyl)ethyl)-1H-indole could involve the development of new synthetic methods using TDAE (tetrakis(dimethylamino)ethylene) to allow access to new 2-substituted 5-nitroimidazole derivatives with various electrophiles .

properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c18-20(19,15-4-2-1-3-5-15)11-9-13-6-7-16-14(12-13)8-10-17-16/h1-8,10,12,17H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWWPACTWAVMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(phenylsulfonyl)ethyl)-1H-indole

CAS RN

1225327-16-1
Record name 3-Dealkyl eletriptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225327161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-DEALKYL ELETRIPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R45YO8SOE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A suspension of (E)-5-(2-(phenylsulfonyl)vinyl)-1H-indole (5.0 g) in 50 ml methanol, 10 ml THF and 10% Pd/C (1.0 g) was subject to hydrogenation at 45-50 psi. Upon completion of the reaction the catalyst was filtered off and the solvent removed under vacuum to provide the title compound in about 85-90% yield as an off-white solid. 1H NMR CDCl3 δ=8.15 (bs, NH), 7.93-8.00 (m, 2H), 7.53-7.70 (m, 3H), 7.38 (s, 1H), 7.30 (d, 1H), 7.20 (dd, 1H), 6.93 (dd, 1H), 6.42-6.48 (m, 1H), 3.37-3.46 (m, 2H), 2.99-3.17 (m, 2H). ESI Mass (M+23) 308.4
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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